Thiocyanogen

Description

Properties

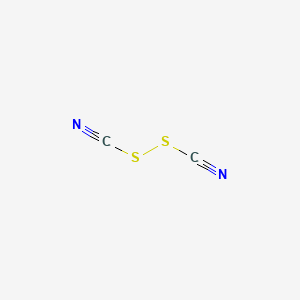

IUPAC Name |

thiocyanato thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2N2S2/c3-1-5-6-2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMHTVJOHYTUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)SSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198513 | |

| Record name | Sulfur cyanide (S2(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-14-6 | |

| Record name | Sulfur cyanide (S2(CN)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur cyanide (S2(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOCYANOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME5949L1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Thiocyanogen

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the historical discovery and isolation of thiocyanogen, (SCN)₂. It details the pivotal experiments, presents key quantitative data, and outlines the experimental protocols that marked the journey to understanding this reactive pseudohalogen.

A Century of Pursuit: The Historical Discovery of this compound

The existence of this compound was first postulated by Jöns Jacob Berzelius as part of his radical theory.[1][2] For nearly a century, esteemed chemists, including Justus von Liebig and Friedrich Wöhler, pursued its synthesis through various routes but were met with failure, often producing only complex mixtures.[1][2]

In 1861, Linnemann made a significant step forward by generating this compound from the reaction of a silver thiocyanate suspension in diethyl ether with excess iodine.[1][2] However, he misidentified the product as sulfur iodide cyanide (ISCN).[1][2] This reaction was hampered by competing equilibria due to the weak oxidizing power of iodine.[1][3] The following year, Schneider attempted a synthesis from silver thiocyanate and disulfur dichloride, but the product disproportionated.[1]

The subject lay dormant until the 1910s when Niels Bjerrum, while investigating gold thiocyanate complexes, revisited the decomposition of this compound using modern physical chemistry techniques.[1][2] Bjerrum's work was crucial in understanding the instability of this compound in aqueous solutions, where it is catalyzed by water via hypothiocyanous acid.[1][2] He also determined the oxidation potential of the (SCN)₂/SCN⁻ couple to be +0.77 volts, placing it between that of iodine and bromine.[1][2]

Building on this foundational knowledge, the definitive isolation of this compound was achieved in 1919 by Erik Söderbäck.[1] He successfully synthesized and stabilized this compound by oxidizing lead(II) thiocyanate with bromine in an anhydrous solvent, a method that remains the basis for modern preparations.[1][3]

Quantitative Data

The early studies and subsequent characterizations of this compound have provided the following key quantitative data:

| Property | Value | Citations |

| Molar Mass | 116.16 g/mol | [1][2] |

| Melting Point | -2.5 °C | [1][2] |

| Boiling Point | Decomposes at approximately 20 °C | [1][2] |

| Oxidation Potential ((SCN)₂/2SCN⁻) | +0.77 V | [1][2] |

Experimental Protocols

The successful isolation of this compound by Söderbäck involved a two-step process to first prepare an anhydrous metal thiocyanate and then oxidize it. Modern variations of this protocol are still in use.

3.1. Preparation of Lead(II) Thiocyanate (Pb(SCN)₂)

This initial step involves the precipitation of lead(II) thiocyanate from aqueous solutions of a soluble lead salt and a thiocyanate salt.

-

Reactants:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

-

Procedure:

-

Prepare separate aqueous solutions of lead(II) nitrate and sodium thiocyanate.

-

Combine the two solutions. A white precipitate of lead(II) thiocyanate will form immediately.

-

Reaction: Pb(NO₃)₂(aq) + 2NaSCN(aq) → Pb(SCN)₂(s) + 2NaNO₃(aq)

-

-

Filter the precipitate and wash it thoroughly with distilled water to remove soluble impurities.

-

Dry the lead(II) thiocyanate precipitate completely. It is crucial that the salt is anhydrous for the subsequent step.

-

3.2. Söderbäck's Synthesis of this compound ((SCN)₂)

This protocol describes the oxidation of anhydrous lead(II) thiocyanate with bromine in a non-aqueous solvent to produce a solution of this compound.

-

Reactants:

-

Anhydrous lead(II) thiocyanate (Pb(SCN)₂)

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., glacial acetic acid, diethyl ether, or methylene chloride)

-

-

Procedure:

-

Suspend the anhydrous lead(II) thiocyanate in the chosen anhydrous solvent (e.g., diethyl ether) in a reaction vessel protected from light and moisture.[4] The reaction is often carried out at 0 °C to improve the stability of the product.[1][3]

-

Slowly add a solution of bromine in the same solvent to the suspension with constant stirring. The oxidation is exothermic.[1][2]

-

The reaction proceeds as follows:

-

The insoluble lead(II) bromide precipitates, while the this compound remains dissolved in the solvent, yielding a pale yellow solution.

-

The resulting solution of this compound can be separated from the lead(II) bromide precipitate by filtration. The solution is relatively stable for days when kept cold and in the dark.[1][3]

-

Caution: this compound is a poisonous substance and is unstable, particularly in its pure form, where it can explode above 20 °C and polymerizes at room temperature to a red-orange solid.[1][2][4] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Diagram of Söderbäck's this compound Synthesis

References

Synthesis of Thiocyanogen from Lead Thiocyanate and Bromine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiocyanogen ((SCN)₂) from lead(II) thiocyanate (Pb(SCN)₂) and bromine (Br₂). This method, originally detailed by E. Söderbäck in 1919, remains a foundational technique for generating solutions of this reactive pseudohalogen.[1] this compound is a valuable reagent in organic synthesis, particularly for the introduction of the thiocyanate functional group into various molecules, which is of significant interest in medicinal chemistry and drug development.

Chemical Principles

The synthesis of this compound from lead(II) thiocyanate and bromine is a halogen displacement reaction. Bromine, being more reactive than this compound, oxidizes the thiocyanate ions, leading to the formation of this compound and lead(II) bromide. The overall balanced chemical equation for this reaction is:

Pb(SCN)₂ + Br₂ → PbBr₂ + (SCN)₂

This reaction is typically carried out in an anhydrous, inert solvent to prevent the hydrolysis of the product. The low solubility of lead(II) bromide in common organic solvents helps to drive the reaction to completion as it precipitates out of the solution.

Experimental Protocols

Two primary protocols have been established for this synthesis, differing mainly in the choice of solvent, which in turn affects the stability of the resulting this compound solution.

Synthesis in an Inert Solvent (e.g., Carbon Tetrachloride or Methylene Chloride)

This method is suitable for applications where the this compound solution will be used immediately after preparation due to its limited stability.

Methodology:

-

Preparation of Reactants: A suspension of finely powdered and anhydrous lead(II) thiocyanate in an inert solvent such as carbon tetrachloride or methylene chloride is prepared in a reaction vessel. It is crucial that all glassware and reagents are thoroughly dried to prevent the decomposition of this compound.

-

Reaction Conditions: The suspension is cooled to a temperature between 0 °C and -10 °C using an ice or ice-salt bath.

-

Addition of Bromine: A solution of bromine in the same inert solvent is added dropwise to the cooled and stirred lead(II) thiocyanate suspension.

-

Monitoring the Reaction: The reaction is monitored by the disappearance of the characteristic red-brown color of bromine. The completion of the reaction is indicated by the formation of a colorless or pale yellow solution.

-

Isolation of Product: The precipitated lead(II) bromide is removed by filtration under anhydrous conditions. The resulting filtrate is a solution of this compound in the inert solvent.

Synthesis in Glacial Acetic Acid for Enhanced Stability

This protocol, as originally described by Söderbäck, yields a this compound solution with significantly greater stability, making it suitable for reactions that require longer reaction times or for storage.

Methodology:

-

Preparation of Reactants: Anhydrous lead(II) thiocyanate is suspended in glacial acetic acid.

-

Reaction: Bromine is added to the suspension. The reaction is exothermic.

-

Product Solution: This method affords a 0.1M solution of this compound that is reported to be stable for several days.[1]

Quantitative Data

| Parameter | Inert Solvent Method | Glacial Acetic Acid Method |

| Typical Concentration | Not specified, used in situ | ~0.1 M[1] |

| Stability | Low, requires immediate use | Stable for several days[1] |

| Reaction Temperature | 0 °C to -10 °C | Not explicitly specified, but exothermic[1] |

| Observed Yield | Not explicitly reported | Not explicitly reported |

Stability Note: A 0.1-0.2 N solution of this compound in carbon tetrachloride has been reported to show minimal change in concentration over several days when stored at 0 °C.[2]

Visualization of Experimental Workflow and Reaction Pathway

General Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Safety Considerations

-

Lead Compounds: Lead(II) thiocyanate is a toxic substance. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and a face shield, is necessary.

-

This compound: this compound is an unstable and potentially hazardous substance. Solutions should be handled with care, and the pure substance should not be isolated as it can decompose explosively.

-

Solvents: The organic solvents used are typically flammable and/or toxic. All necessary precautions for handling such solvents should be taken.

Conclusion

The synthesis of this compound from lead(II) thiocyanate and bromine is a well-established and effective method for generating solutions of this versatile reagent. The choice of solvent allows for tailoring the stability of the resulting solution to the specific needs of the subsequent application. While detailed quantitative yield data from the original literature is sparse, the qualitative protocols provide a clear and reproducible pathway for the synthesis of this compound for use in research and development, particularly in the field of medicinal chemistry where the introduction of the thiocyanate moiety is a key synthetic step. Researchers should exercise appropriate caution when handling the hazardous materials involved in this synthesis.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Thiocyanogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanogen, (SCN)₂, is a fascinating and highly reactive pseudohalogen with chemical properties intermediate between those of bromine and iodine.[1][2] Its discovery and isolation have been subjects of scientific inquiry for over a century, with its inherent instability presenting significant challenges. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in biological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may seek to utilize or understand the chemistry of this unique compound.

Core Physical and Chemical Properties

This compound is a colorless crystalline solid or liquid at low temperatures.[2] It is a hexatomic molecule with C₂ point group symmetry and a linear NCS-SCN connectivity.[1][2] A summary of its key physical and chemical properties is presented below.

Physical Properties

There are some discrepancies in the reported physical properties of this compound, likely due to its inherent instability and tendency to polymerize.[1][3] The most commonly cited values are presented in the table below, with notes to address the variations found in the literature.

| Property | Value | Notes and References |

| Molecular Formula | C₂N₂S₂ | [1][3] |

| Molar Mass | 116.16 g/mol | [1] |

| Appearance | Colorless crystal or liquid[1], Pale yellow to greenish-yellow solid[3] | The color may vary depending on purity and the presence of polymeric impurities. |

| Melting Point | -2.5 °C (270.6 K)[1] | Another source reports a melting point of around 60°C, which may refer to a polymeric form or a different allotrope.[3] |

| Boiling Point | ≈20 °C (decomposes)[1] | This compound is known to decompose, and sometimes explosively, above this temperature.[1] Another source reports a boiling point of 209.6 °C, which is likely an extrapolated value or refers to a different substance.[4] |

| Density | 1.523 g/cm³[1] | |

| Solubility | Sparingly soluble in water[3]. Soluble in diethyl ether, carbon disulfide, benzene, chloroform, carbon tetrachloride, and glacial acetic acid. | |

| Stability | Unstable as a pure substance, especially at temperatures above 20 °C, where it polymerizes into a red-orange solid.[1][2] Solutions in anhydrous acetic acid (especially with acetic anhydride) are stable for days. | Light, heat, moisture, and oxygen can promote polymerization. |

Chemical Properties

This compound is a weak electrophile and a moderate oxidizing agent, with a standard electrode potential of +0.77 V for the (SCN)₂/2SCN⁻ couple.[2] Its reactivity is characterized by addition reactions to unsaturated bonds and substitution reactions with activated aromatic compounds.

| Property | Description | References |

| Reactivity with Water | Disproportionates in water to form sulfuric acid, hydrocyanic acid, and thiocyanic acid: 3(SCN)₂ + 4H₂O → H₂SO₄ + HCN + 5HSCN. | [1] |

| Electrophilicity | Acts as a weak electrophile, reacting with highly activated aromatic compounds such as phenols and anilines to introduce a thiocyanate group (-SCN). | [1][2] |

| Addition to Alkenes | Adds trans to alkenes to yield 1,2-bis(thiocyanato) compounds. The reaction proceeds through a thiiranium ion intermediate, which can be trapped by other nucleophiles. | [1][2] |

| Reaction with Halogens | Reacts with chlorine in nonpolar solvents to form chlorine thiocyanate (ClSCN). The corresponding bromine thiocyanate is unstable. | [1][2] |

| Polymerization | Readily polymerizes, especially when neat and above 20 °C, to form an insoluble, red-orange polymer known as parathis compound. | [1] |

| Reactivity with Nucleophiles | The thiocyanate ion (SCN⁻), from which this compound is derived, is a potent nucleophile that can react via either the sulfur or nitrogen atom. | [5] |

Spectroscopic Data

| Type | Data | References |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound has been studied, though detailed spectra of the pure compound are scarce due to its instability. The C≡N stretching frequency in organic thiocyanates is typically observed in the range of 2140-2175 cm⁻¹. | [6] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR chemical shift of the thiocyanate carbon in various compounds has been reported to be in the range of 109-115 ppm. For cyanylated cysteine residues in a protein, the shifts were observed at 109.4 ppm and 112.2 ppm. | [7] |

Thermodynamic Data

| Property | Value | References |

| Enthalpy of Formation (ΔfH°) | +74.3 kcal/mol (+311 kJ/mol) for liquid (SCN)₂ at 25 °C. | [8] |

Experimental Protocols

Synthesis of this compound

The most common and reliable method for preparing a solution of this compound involves the oxidation of a metal thiocyanate with bromine. The following protocol is adapted from established procedures.[2][9]

Materials:

-

Lead(II) thiocyanate (Pb(SCN)₂) or Silver thiocyanate (AgSCN), finely powdered and dried

-

Anhydrous bromine (Br₂)

-

Anhydrous solvent (e.g., glacial acetic acid, carbon tetrachloride, or diethyl ether)

-

Reaction vessel with a stirrer and dropping funnel, protected from light and moisture

-

Filtration apparatus

Procedure:

-

Suspend the finely powdered and dried lead(II) thiocyanate or silver thiocyanate in the anhydrous solvent in the reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add a solution of anhydrous bromine in the same solvent dropwise to the stirred suspension. The amount of bromine should be slightly less than the stoichiometric amount.

-

Continue stirring and maintain the low temperature until the color of the bromine disappears, indicating the completion of the reaction.

-

Quickly filter the solution to remove the precipitated lead(II) bromide or silver bromide. The filtration should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the solution is to be used for an extended period.

-

The resulting pale yellow solution of this compound should be used immediately or stored in the dark at a low temperature. Solutions in glacial acetic acid containing some acetic anhydride are reported to be the most stable.

Reaction:

M(SCN)₂ + Br₂ → MBr₂ + (SCN)₂ (where M = Pb or 2Ag)

Thiocyanation of Alkenes

This compound undergoes an electrophilic addition reaction with alkenes. The following is a general procedure for this type of reaction.

Materials:

-

Alkene (e.g., cyclohexene)

-

Solution of this compound in a suitable anhydrous solvent (prepared as described above)

-

Reaction vessel with a stirrer, protected from light

Procedure:

-

Dissolve the alkene in an anhydrous solvent (the same as used for the this compound solution) in the reaction vessel.

-

Cool the solution to 0-5 °C.

-

Slowly add the pre-prepared solution of this compound to the stirred alkene solution.

-

Allow the reaction to proceed at low temperature, monitoring its progress by techniques such as thin-layer chromatography (TLC). The reaction is often slow and may require several hours.

-

Upon completion, the solvent can be removed under reduced pressure, and the product, a 1,2-bis(thiocyanato)alkane, can be purified by crystallization or chromatography.

Thiocyanation of Aromatic Compounds

This compound can be used for the electrophilic thiocyanation of activated aromatic compounds like phenols.

Materials:

-

Activated aromatic compound (e.g., phenol)

-

Solution of this compound in a suitable anhydrous solvent

-

Reaction vessel with a stirrer

Procedure:

-

Dissolve the aromatic compound in an anhydrous solvent.

-

Add the solution of this compound to the stirred solution of the aromatic compound at room temperature or slightly below.

-

The reaction time can vary depending on the reactivity of the aromatic substrate. Monitor the reaction by TLC.

-

After the reaction is complete, the mixture is worked up, which may involve washing with an aqueous solution to remove any unreacted this compound and byproducts.

-

The organic layer is then dried and the solvent evaporated to yield the thiocyanated aromatic product, which can be further purified.

Biological Relevance: The Lactoperoxidase System

While this compound itself is not a primary signaling molecule in biological systems, it is closely related to the activity of the lactoperoxidase system, a crucial component of the innate immune defense in mammals.[10][11] This system is present in mucosal secretions such as saliva, milk, and tears.[10]

The enzyme lactoperoxidase (LPO) catalyzes the oxidation of thiocyanate ions (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent.[10][11] this compound is considered an intermediate or a related product in this oxidative process. The generated hypothiocyanite can inhibit the growth of a wide range of microorganisms by oxidizing sulfhydryl groups in their enzymes and proteins.[12]

General Reactivity of this compound

The reactivity of this compound is diverse, encompassing electrophilic substitution, addition to unsaturated systems, and reactions with various nucleophiles. A logical diagram summarizing its key reactions is presented below.

Conclusion

This compound is a highly reactive pseudohalogen with a rich and complex chemistry. Its instability necessitates careful handling and in situ preparation for most applications. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and use in key organic transformations. The connection to the biologically important lactoperoxidase system highlights the broader relevance of thiocyanate chemistry. It is hoped that this comprehensive resource will be of significant value to researchers and scientists exploring the potential of this compound and its derivatives in their respective fields.

References

- 1. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Gas detectors and respiratory protection equipments C2S2N2 (this compound), CAS number 505-14-6 [en.gazfinder.com]

- 4. Sulfur cyanide (S2(CN)2) [chembk.com]

- 5. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Lactoperoxidase - Wikipedia [en.wikipedia.org]

- 12. media.neliti.com [media.neliti.com]

Thiocyanogen: A Pseudohalogen's Role in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocyanogen, (SCN)₂, the dimeric form of the thiocyanate radical, holds a unique position in the repertoire of synthetic organic chemistry. Classified as a pseudohalogen, its reactivity parallels that of dihalogens like bromine and iodine, enabling a range of electrophilic transformations. This guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, physical and chemical properties, and its application in substitution and addition reactions. Particular emphasis is placed on the thiocyanation of aromatic systems, alkenes, and alkynes, including mechanistic insights and detailed experimental protocols. Quantitative data on reaction yields and spectroscopic characterization of products are systematically presented. Furthermore, this document outlines critical safety procedures for the handling and disposal of this compound and its precursors.

Introduction

The concept of pseudohalogens, introduced by Birckenbach and Kolb, describes inorganic radicals that exhibit chemical behaviors akin to true halogens. Among these, this compound stands out for its ability to act as an electrophilic source of the thiocyanate moiety, a versatile functional group in medicinal chemistry and materials science. The thiocyanate group can be readily converted into other sulfur-containing functionalities, such as thiols, sulfides, and thiocarbamates, making it a valuable synthon. This guide explores the synthetic utility of this compound, offering a technical resource for chemists seeking to employ this powerful reagent in their research.

Properties of this compound

This compound is an unstable, pale-yellow substance that is typically generated in situ for immediate consumption in chemical reactions. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂N₂S₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless crystals or a pale-yellow liquid |

| Melting Point | -2 to -3 °C |

| Boiling Point | Decomposes above 20 °C |

| Solubility | Soluble in organic solvents like glacial acetic acid, methylene chloride, and carbon disulfide |

| Stability | Unstable, readily polymerizes to the inert parathis compound, (SCN)x |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

Due to its inherent instability, this compound is almost always prepared immediately before use in a reaction mixture. The most common method for its generation is the oxidation of a metal thiocyanate salt.

In-situ Generation from Metal Thiocyanates and Halogens

A solution of this compound can be prepared by reacting a suspension of lead(II) thiocyanate with bromine in a suitable organic solvent.

Experimental Protocol: Preparation of a 0.1 M Solution of this compound in Glacial Acetic Acid

-

Preparation of Lead(II) Thiocyanate: To a solution of lead(II) nitrate (33.1 g, 0.1 mol) in 200 mL of water, a solution of sodium thiocyanate (16.2 g, 0.2 mol) in 100 mL of water is added with stirring. The resulting white precipitate of lead(II) thiocyanate is collected by filtration, washed with water, and dried in a vacuum desiccator.

-

Generation of this compound: A suspension of anhydrous lead(II) thiocyanate (3.23 g, 0.01 mol) in 100 mL of glacial acetic acid is cooled in an ice bath. A solution of bromine (1.60 g, 0.01 mol) in 20 mL of glacial acetic acid is added dropwise with constant stirring over 30 minutes. The reaction mixture is stirred for an additional hour in the ice bath. The precipitated lead(II) bromide is removed by filtration under anhydrous conditions to yield a pale-yellow solution of approximately 0.1 M this compound. This solution should be used immediately.

Reactions of this compound in Organic Chemistry

This compound participates in a variety of organic reactions, primarily acting as an electrophile. Its reactivity is generally considered to be intermediate between that of bromine and iodine.

Electrophilic Aromatic Substitution

This compound reacts with electron-rich aromatic compounds, such as anilines and phenols, to afford aryl thiocyanates. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism: Electrophilic Aromatic Thiocyanation

Caption: Mechanism of electrophilic aromatic thiocyanation.

Experimental Protocol: Thiocyanation of Dimethylaniline [1]

-

A solution of dimethylaniline (60.5 g, 0.5 mol) and ammonium thiocyanate (80 g, 1.05 mol) in 250 mL of glacial acetic acid is prepared in a 1 L beaker and cooled to 10-20 °C in an ice-water bath.

-

With mechanical stirring, a solution of bromine (80 g, 0.5 mol) in 100 mL of glacial acetic acid is added dropwise over 20-30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is removed from the cooling bath and allowed to stand at room temperature for 10 minutes.

-

The mixture is then poured into 5-6 L of water, causing the product, p-thiocyanodimethylaniline, to precipitate as a pale-yellow solid.

-

The solid is collected by suction filtration, washed with water, and air-dried. The typical yield is 60-65 g (67-72%).

Table 2: Thiocyanation of Various Aromatic Compounds

| Substrate | Reagents and Conditions | Product | Yield (%) |

| Aniline | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 4-Thiocyanatoaniline | 50 |

| Phenol | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 4-Thiocyanatophenol | 96 |

| 2-Nitroaniline | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 2-Nitro-4-thiocyanatoaniline | 41 |

| 2-Methylaniline | NBS, KSCN, EtOH, rt, 20 min | 2-Methyl-4-thiocyanatoaniline | 95 |

| 2-Chloroaniline | NBS, KSCN, EtOH, rt, 20 min | 2-Chloro-4-thiocyanatoaniline | 96 |

| N,N-Dimethylaniline | Br₂, NH₄SCN, AcOH, 10-20 °C | 4-Thiocyanato-N,N-dimethylaniline | 67-72 |

Electrophilic Addition to Alkenes and Alkynes

This compound adds to the double and triple bonds of alkenes and alkynes, respectively, in a stereospecific trans-addition manner. The reaction is believed to proceed through a bridged thiiranium ion intermediate, which is then opened by the attack of a thiocyanate anion.

Reaction Mechanism: Electrophilic Addition of this compound to an Alkene

Caption: Mechanism of electrophilic addition of this compound to an alkene.

Experimental evidence for the existence of the thiiranium ion intermediate comes from NMR spectroscopic studies of related episulfonium ions, which show a significant downfield shift for the carbon atoms of the three-membered ring, indicative of their cationic character.[2]

Table 3: Thiocyanation of Alkenes and Alkynes

| Substrate | Reagents and Conditions | Product | Yield (%) |

| Cyclohexene | (SCN)₂, CCl₄, dark | trans-1,2-Dithiocyanatocyclohexane | Quantitative |

| Styrene | (SCN)₂, CCl₄, dark | 1,2-Dithiocyanato-1-phenylethane | High |

| Phenylacetylene | (SCN)₂, C₆H₆, UV light | (E)-1,2-Dithiocyanato-1-phenylethene | High |

Experimental Protocol: Thiocyanation of Cyclohexene

-

A 0.1 M solution of this compound in carbon tetrachloride is prepared as described previously, substituting glacial acetic acid with anhydrous carbon tetrachloride.

-

To a stirred solution of cyclohexene (8.2 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride, 100 mL of the 0.1 M this compound solution (0.01 mol) is added dropwise at 0 °C in the dark.

-

The reaction mixture is stirred at 0 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The solvent is removed under reduced pressure to yield trans-1,2-dithiocyanatocyclohexane as a crystalline solid. The product can be recrystallized from ethanol. The yield is typically quantitative.

Spectroscopic Data

The formation of thiocyanated products can be confirmed by standard spectroscopic techniques.

Table 4: Spectroscopic Data for Selected Thiocyanated Compounds

| Compound | IR (cm⁻¹) ν(SCN) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Thiocyanatoaniline | 2152 | 7.32 (d, 2H), 6.65 (d, 2H), 3.97 (s, 2H) | 148.9, 134.6, 116.2, 112.5, 109.6 |

| 2-Chloro-4-thiocyanatoaniline | 2155 | 7.48 (d, 1H), 7.27 (dd, 1H), 6.75 (d, 1H), 4.38 (s, 2H) | 145.4, 133.9, 132.7, 119.8, 116.5, 111.7, 110.1 |

| trans-1,2-Dithiocyanatocyclohexane | ~2150 | 3.8-4.0 (m, 2H), 1.4-2.2 (m, 8H) | ~112 (SCN), ~45 (CH-SCN), ~30, ~24 (CH₂) |

| 2-Thiocyanato-1-phenylethan-1-ol | ~2155 | 7.2-7.4 (m, 5H), 4.9 (dd, 1H), 3.2-3.4 (m, 2H), 2.8 (d, 1H, OH) | ~140 (C-Ar), ~128-129 (CH-Ar), ~113 (SCN), ~75 (CH-OH), ~40 (CH₂-SCN) |

Safety and Handling

This compound and its precursors must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: this compound is a toxic substance. Inhalation, ingestion, and skin contact should be avoided.

-

Instability: this compound is unstable and can decompose, sometimes violently. It should be generated in situ and used immediately. Solutions of this compound should be kept cold and protected from light.

-

Precursors: The reagents used to generate this compound, such as bromine and lead salts, are also hazardous and should be handled with care. Lead compounds are toxic and should be disposed of as hazardous waste. Bromine is corrosive and volatile.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Waste Disposal: Waste containing this compound or its precursors should be quenched and disposed of according to institutional and local regulations. A typical quenching procedure involves the slow addition of a sodium thiosulfate solution to reduce any unreacted this compound, followed by appropriate disposal of the resulting salts.

Conclusion

This compound continues to be a valuable reagent in organic synthesis, providing a reliable method for the introduction of the thiocyanate functionality. Its pseudohalogen character allows for predictable reactivity in both aromatic substitution and addition reactions. By understanding the principles of its generation, reactivity, and safe handling as outlined in this guide, researchers can effectively utilize this compound to access a wide array of sulfur-containing molecules for applications in drug discovery, materials science, and beyond.

References

- 1. vic-Iodothiocyanates and iodoisothiocyanates. Part 8. Addition of iodine–this compound to alkenes under ionic and radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Nature of Thiocyanogen: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiocyanogen, (SCN)₂, is a pseudohalogen with chemical properties intermediate between those of bromine and iodine.[1] As a symmetrical molecule with the connectivity NCS-SCN, it serves as a source of an electrophilic thiocyanate moiety, enabling the direct introduction of the valuable -SCN functional group into organic molecules. This functional group is a versatile precursor for the synthesis of a wide array of sulfur-containing compounds, including thiols, thioethers, and various heterocycles, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electrophilic nature of the this compound molecule, detailing its synthesis, reactivity in key electrophilic reactions, and experimental protocols for its use.

Core Concepts: Electronic Structure and Electrophilicity

This compound is characterized as a weak electrophile.[1] Its electrophilicity stems from the nature of the sulfur-sulfur bond and the electron-withdrawing cyano groups. While specific ab initio calculations for the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound molecule are not widely reported in readily available literature, its reactivity profile suggests that the S-S bond is the weak point susceptible to nucleophilic attack. The molecule readily reacts with nucleophiles at one of the sulfur atoms, leading to the cleavage of the S-S bond and the transfer of a thiocyanate group (-SCN).

The oxidation potential of this compound has been determined to be 0.769 V, which is slightly greater than that of iodine but less than that of bromine, providing a quantitative measure of its oxidizing and electrophilic strength.[1] This moderate electrophilicity dictates its reactivity, primarily with highly activated substrates.

Synthesis of this compound

Due to its instability and explosive nature in pure form (exploding above 20 °C), this compound is almost always prepared and used as a solution.[1] The most common and established methods involve the oxidation of metal thiocyanates.

Experimental Protocol: Synthesis of a this compound Solution

This protocol is based on the widely used method of Söderbäck, involving the oxidation of lead(II) thiocyanate with bromine.[1]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium thiocyanate (NaSCN)

-

Anhydrous glacial acetic acid

-

Bromine (Br₂)

-

Anhydrous carbon tetrachloride (optional, for creating a more stable solution)

-

Acetic anhydride (optional, for creating a more stable solution)

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

-

Magnetic stirrer

Procedure:

-

Preparation of Lead(II) Thiocyanate:

-

Prepare aqueous solutions of lead(II) nitrate and sodium thiocyanate.

-

Combine the solutions to precipitate lead(II) thiocyanate (Pb(SCN)₂).

-

Filter the precipitate, wash it with water, and dry it thoroughly under vacuum.

-

-

Preparation of this compound Solution:

-

Suspend the anhydrous lead(II) thiocyanate in anhydrous glacial acetic acid in a flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the suspension with vigorous stirring. The reaction is exothermic.[1]

-

The reaction is complete when the color of bromine disappears. The overall reaction is: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂.[1]

-

The resulting lead(II) bromide precipitate is removed by filtration, yielding a solution of this compound in glacial acetic acid. A 0.1M solution prepared in this manner is reported to be stable for several days.[1]

-

Workflow for this compound Synthesis

Electrophilic Reactions of this compound

This compound participates in two primary classes of electrophilic reactions: aromatic substitution and addition to unsaturated bonds.

Electrophilic Aromatic Substitution (Thiocyanation)

The direct replacement of a hydrogen atom on an aromatic ring with a thiocyano group is termed thiocyanation. This reaction is generally limited to highly activated aromatic systems, such as phenols and anilines.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the classical mechanism of electrophilic aromatic substitution. The this compound molecule acts as the electrophile, which is attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the thiocyanated product.

Quantitative Data: Thiocyanation of Anilines and Phenols

The yields of thiocyanation reactions are highly dependent on the substrate and reaction conditions. The following tables summarize representative yields for the thiocyanation of various anilines and phenols.

Table 1: Thiocyanation of Substituted Anilines

| Aniline Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 4-Thiocyanatoaniline | 67 | [2] |

| 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 | [2] |

| 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 85 | [2] |

| 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 88 | [2] |

| 3-Methylaniline | 3-Methyl-4-thiocyanatoaniline | 65 | [2] |

| 4-Methyl-2-thiocyanatoaniline | 4-Methyl-2-thiocyanatoaniline | 97 | [3] |

| 4-Chloro-2-thiocyanatoaniline | 4-Chloro-2-thiocyanatoaniline | 98 | [3] |

| 2,4-Dimethylaniline | 2,4-Dimethyl-6-thiocyanatoaniline | 96 |[3] |

Note: Yields are for isolated products. Reaction conditions may vary between sources.

Table 2: Thiocyanation of Substituted Phenols

| Phenol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | 4-Thiocyanatophenol | 96 | [2] |

| 2-Nitrophenol | 2-Nitro-4-thiocyanatophenol | 15 | [2] |

| 2-Chlorophenol | 2-Chloro-4-thiocyanatophenol | 47 | [2] |

| 2-Methylphenol | 2-Methyl-4-thiocyanatophenol | 94 | [2] |

| 2-Methoxyphenol | 2-Methoxy-4-thiocyanatophenol | 88 | [2] |

| 3-Methylphenol | 3-Methyl-4-thiocyanatophenol | 85 |[2] |

Note: Yields are for isolated products. Reaction conditions may vary between sources.

Electrophilic Addition to Alkenes and Alkynes

This compound undergoes addition reactions with carbon-carbon double and triple bonds.

Addition to Alkenes:

The addition of this compound to alkenes typically proceeds via an anti-addition mechanism, resulting in the formation of 1,2-bis(thiocyanato) compounds.[1] This stereospecificity strongly suggests the involvement of a bridged thiiranium ion intermediate.

Reaction Mechanism: Electrophilic Addition to an Alkene

The reaction is initiated by the electrophilic attack of this compound on the alkene π-bond, forming a cyclic thiiranium ion intermediate. This intermediate is then attacked by the thiocyanate anion (SCN⁻) from the opposite face, leading to the observed trans or anti-addition product.

References

An In-depth Technical Guide to the Stability and Decomposition of Thiocyanogen in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of thiocyanogen ((SCN)₂) in various solutions. Understanding the transient nature of this pseudohalogen is critical for its application in organic synthesis and various biomedical research fields. This document summarizes key quantitative data, details experimental protocols for its preparation and handling, and visualizes the decomposition pathways.

Stability of this compound in Solution

This compound is an inherently unstable molecule, and its pure form is known to be explosive above 20°C, readily polymerizing into a red-orange solid[1][2]. Consequently, it is almost exclusively prepared and utilized in solution. The stability of these solutions is highly dependent on the solvent, temperature, and the presence of light or moisture.

Table 1: Stability of this compound in Various Solvents

| Solvent System | Concentration | Stability | Conditions | Reference(s) |

| Glacial Acetic Acid | 0.1 M | Stable for days | Ambient temperature | [2][3] |

| Methylene Chloride | Not specified | Should be used immediately | 0°C | [3] |

| Acetic Acid, Acetic Anhydride, Carbon Tetrachloride Mixture | Not specified | Stable for several weeks | Prepared in the dark, with exclusion of moisture | |

| Halogenated Hydrocarbons with α,β-unsaturated ketone (e.g., o-chloranil) | Not specified | Extended stability, less prone to polymerization | Ambient temperature (20-25°C) | [4] |

| Water | Unstable | Rapid disproportionation | N/A | [1][2] |

| Nonpolar Solvents (general) | Not specified | Used for specific reactions, but stability is limited | Cold and dark conditions improve yields and reduce polymerization | [1][2] |

Factors that adversely affect the stability of this compound in solution include:

-

Heat: Accelerates polymerization and decomposition.

-

Moisture: Leads to rapid hydrolysis and disproportionation[2].

-

Oxygen: Can contribute to degradation.

Decomposition of this compound

The decomposition of this compound in solution can proceed through several pathways, primarily hydrolysis (disproportionation) in aqueous media and polymerization in both aqueous and non-aqueous solvents.

In the presence of water, this compound undergoes a complex disproportionation reaction. The overall stoichiometry of this reaction is:

3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN[2]

This decomposition is catalyzed by water and proceeds via the formation of hypothiocyanous acid (HOSCN) as a key intermediate[2][5]. In acidic solutions (pH 0-2), the decomposition mechanism is more intricate, involving an initial equilibrium between this compound, thiocyanate ions (SCN⁻), and the trithiocyanate ion ((SCN)₃⁻)[5].

The proposed mechanism for acidic aqueous decomposition involves the following key steps[5]:

-

Equilibrium with Trithiocyanate: (SCN)₂ + SCN⁻ ⇌ (SCN)₃⁻

-

Hydrolysis to Hypothiocyanous Acid: (SCN)₂ + H₂O ⇌ HOSCN + SCN⁻ + H⁺

-

Disproportionation of Hypothiocyanous Acid: 2HOSCN → Products (ultimately SO₄²⁻ and HCN)

In many organic solvents, and even in the solid state, the primary decomposition pathway for this compound is polymerization[1]. This process is often radical in nature and is accelerated by heat and light, resulting in the formation of an insoluble, brick-red amorphous solid known as polythis compound[6].

Experimental Protocols

Detailed methodologies for the preparation of this compound solutions are crucial for ensuring both safety and reactivity in experimental setups.

This method, based on Söderbäck's process, yields a 0.1 M solution of this compound that is stable for several days[1][2][3].

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium thiocyanate (NaSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

Procedure:

-

Preparation of Lead(II) Thiocyanate (Pb(SCN)₂):

-

Prepare aqueous solutions of lead(II) nitrate and sodium thiocyanate.

-

Combine the solutions to precipitate lead(II) thiocyanate.

-

Filter, wash, and dry the precipitate to obtain anhydrous Pb(SCN)₂.

-

-

Oxidation to this compound:

-

Suspend the anhydrous Pb(SCN)₂ in glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine (Br₂) to the suspension while stirring. The reaction is exothermic.

-

The reaction mixture will decolorize as the bromine is consumed.

-

Once the reaction is complete, the lead bromide (PbBr₂) precipitate is removed by filtration.

-

The resulting clear, colorless solution is approximately 0.1 M this compound in glacial acetic acid.

-

This method provides a solution of this compound for immediate use[3].

Materials:

-

Anhydrous lead(II) thiocyanate (Pb(SCN)₂)

-

Bromine (Br₂)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Suspend anhydrous Pb(SCN)₂ in methylene chloride at 0°C.

-

Add a solution of bromine in methylene chloride dropwise to the suspension with constant stirring.

-

After the addition is complete, filter the mixture under an inert atmosphere (e.g., argon) to remove the lead bromide precipitate.

-

The resulting filtrate is a solution of this compound in methylene chloride that should be used immediately.

The kinetics of this compound decomposition in acidic aqueous solutions can be monitored using stopped-flow UV-Vis spectrophotometry[5][7].

Procedure Outline:

-

Generate a solution containing this compound, for instance, by reacting acidic chlorine with excess thiocyanate. This rapidly forms an equilibrium mixture of (SCN)₂ and (SCN)₃⁻, which has a distinct UV absorbance[5].

-

Use a stopped-flow instrument to mix the this compound solution with the desired aqueous medium (e.g., buffer of a specific pH).

-

Monitor the decay of the UV absorbance of the (SCN)₂/(SCN)₃⁻ mixture over time to determine the rate of decomposition.

-

The decomposition rate law in acidic solution (pH 0-2) has been determined as: -d[(SCN)₂]/dt = (3/2)[kdispKhyd²[(SCN)₂]²/([SCN⁻]²[H⁺]² + K(SCN)₃⁻[SCN⁻]³[H⁺]² + Khyd[SCN⁻][H⁺])][5].

Table 2: Kinetic Parameters for this compound Decomposition in Acidic Aqueous Solution at 25°C

| Parameter | Description | Value | Reference |

| K(SCN)₃⁻ | Equilibrium constant for (SCN)₃⁻ formation | 0.43 ± 0.29 M⁻¹ | [5] |

| Khyd | Equilibrium constant for (SCN)₂ hydrolysis | (5.66 ± 0.77) x 10⁻⁴ M² | [5] |

| kdisp | Rate constant for HOSCN disproportionation | (6.86 ± 0.95) x 10⁴ M⁻¹ s⁻¹ | [5] |

Visualizations of Decomposition Pathways

The following diagrams illustrate the key processes involved in the preparation and decomposition of this compound.

Caption: General workflow for the preparation of this compound solution.

Caption: Decomposition pathways of this compound in solution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]

- 4. US4885150A - Stable this compound composition - Google Patents [patents.google.com]

- 5. Acidic aqueous decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of Thiocyanogen with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Thiocyanogen, (SCN)₂, is a pseudohalogen with a reactivity profile intermediate between bromine and iodine.[1] As a weak but selective electrophile, it engages in a variety of reactions with nucleophiles, making it a valuable reagent for the introduction of the thiocyanate (-SCN) group into organic molecules. Aryl and alkyl thiocyanates are crucial building blocks for synthesizing diverse organosulfur compounds, including thiols, disulfides, and various bioactive heterocycles.[2][3][4] This guide provides a comprehensive overview of the core reactivity of this compound, detailing its interactions with common classes of nucleophiles, presenting quantitative data, established experimental protocols, and visualizing key mechanistic and procedural pathways.

Core Principles of this compound Reactivity

This compound is a symmetrical molecule with the connectivity NCS-SCN.[1] Its chemistry is dominated by the electrophilicity of the sulfur atoms and the relative weakness of the sulfur-sulfur bond. The primary mode of reaction with nucleophiles is the heterolytic cleavage of this S-S bond.

The general mechanism involves the attack of a nucleophile (Nu:) on one of the electrophilic sulfur atoms. This results in the formation of a thiocyanated product and the displacement of a thiocyanate anion, a stable leaving group.

Caption: General mechanism of nucleophilic attack on this compound.

Due to its instability—the pure compound can explode above 20°C and it readily polymerizes in solution—this compound is almost always prepared and used in situ.[1] Solutions are typically generated by the oxidation of a metal thiocyanate, most commonly lead(II) thiocyanate, with bromine in an anhydrous, non-polar solvent.[1]

Reactions with Carbon Nucleophiles

This compound undergoes electrophilic addition to unsaturated carbon-carbon bonds.[1][5] The reaction with alkenes proceeds via a cyclic "thiiranium" ion intermediate, analogous to the bromonium ion formed during bromination. This mechanism dictates a trans-stereospecific addition of the two SCN groups across the double bond.[1][6]

Caption: Reaction pathway for the electrophilic addition of this compound to an alkene.

The reaction can produce a mixture of the expected 1,2-dithiocyanate and a rearranged α-isothiocyanato-β-thiocyanate, depending on the stability of the carbocationic character in the intermediate.[6] Reactions with alkynes add only one equivalent of this compound.[1]

This compound is a weak electrophile and thus reacts only with highly activated aromatic rings, such as phenols, anilines, and certain polycyclic arenes, in electrophilic aromatic substitution reactions.[1][5] The thiocyano group is typically directed to the para position unless it is blocked.

Due to the hazards and instability of pre-formed this compound, modern thiocyanation of aromatics often employs systems that generate an electrophilic sulfur species in situ. These methods typically involve the oxidation of an inexpensive and stable thiocyanate salt (e.g., NH₄SCN, KSCN) with an oxidizing agent.[2][3][4]

This compound reacts with carbonyl compounds at the α-position, presumably through the corresponding enol or enolate, to yield α-thiocyanato ketones.[1]

Reactions with Heteroatom Nucleophiles

This compound reacts more readily with heteroatom nucleophiles than with most carbon nucleophiles.[1]

Primary and secondary amines are readily thiocyanated on the nitrogen atom. However, with aromatic amines (anilines), the high activation of the ring leads to electrophilic substitution on the carbon framework rather than N-thiocyanation.[1][5]

Thiols and thiolates are excellent nucleophiles for this compound, leading to the formation of sulfenyl thiocyanates (RS-SCN). This reaction is a key step in certain biological processes where thiocyanate is oxidized by peroxidases.[7]

Quantitative Data Summary

The following tables summarize representative yields for the thiocyanation of various nucleophiles. Reaction conditions significantly influence outcomes, particularly in the case of alkene additions where solvent polarity can affect the product ratio.

Table 1: Thiocyanation of Activated Aromatic Compounds

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanatoaniline | 92% | [4] |

| Phenol | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanatophenol | 96% | [4] |

| N,N-Dimethylaniline | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanato-N,N-dimethylaniline | 90% | [4] |

| Indole | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 3-Thiocyanatoindole | 94% | [4] |

| 2-Naphthol | (SCN)₂ | Acetic Acid | 1-Thiocyanato-2-naphthol | High |[5] |

Table 2: Addition of this compound to Alkenes

| Alkene | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexene | Acetic Acid | trans-1,2-Dithiocyanatocyclohexane | 75% | [6] |

| Styrene | Acetic Acid | 1-Isothiocyanato-2-thiocyanato-1-phenylethane | 30% | [6] |

| 1,2-Dithiocyanato-1-phenylethane | 20% | [6] | ||

| cis-But-2-ene | Benzene | meso-2,3-Dithiocyanatobutane | 40% | [6] |

| trans-But-2-ene | Benzene | (±)-2,3-Dithiocyanatobutane | 35% |[6] |

Experimental Protocols

This protocol is adapted from the classical Söderbäck synthesis.[1] this compound is unstable and moisture-sensitive; all glassware must be thoroughly dried, and operations should be conducted in a well-ventilated fume hood.

Materials:

-

Lead(II) thiocyanate [Pb(SCN)₂], anhydrous

-

Bromine (Br₂)

-

Glacial acetic acid, anhydrous

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Suspend anhydrous lead(II) thiocyanate in anhydrous glacial acetic acid in the reaction flask to create a slurry.

-

Cool the suspension in an ice bath to 0-5 °C with constant stirring.

-

Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise from the dropping funnel to the cold Pb(SCN)₂ suspension over 30-60 minutes. The disappearance of the bromine color indicates its consumption. Reaction: Pb(SCN)₂ + Br₂ → PbBr₂(s) + (SCN)₂(soln)

-

Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.

-

Quickly filter the mixture through a dry filter to remove the precipitated lead(II) bromide.

-

The resulting clear, colorless to pale yellow filtrate is a solution of this compound (approx. 0.1 M) that is stable for several hours to days if kept cold, dark, and anhydrous.[1]

Caption: Experimental workflow for the synthesis of a this compound solution.

This protocol describes a typical electrophilic aromatic substitution using the pre-formed this compound solution.

Materials:

-

0.1 M this compound solution in glacial acetic acid (from Protocol 1)

-

Aniline

-

Reaction flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve aniline in a minimal amount of glacial acetic acid in the reaction flask.

-

Cool the aniline solution in an ice bath to 0-5 °C.

-

Slowly add the cold 0.1 M this compound solution to the stirred aniline solution. An equimolar amount of this compound is typically used.

-

Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 4-thiocyanatoaniline.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]

- 3. jchemlett.com [jchemlett.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiocyanogen in the Synthesis of Sulfur-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiocyanogen, (SCN)₂, is a reactive pseudohalogen that serves as a potent electrophilic reagent for the introduction of the thiocyanate functional group (-SCN) into organic molecules. Though inherently unstable in its pure form, its solutions and, more commonly, its in-situ generation provide a powerful platform for the synthesis of a diverse array of sulfur-containing compounds. Organic thiocyanates are not merely synthetic endpoints; they are exceptionally versatile intermediates, readily transformed into valuable moieties such as thiols, thioethers, disulfides, and various sulfur-containing heterocycles that are prevalent in medicinal chemistry and materials science. This guide provides a technical overview of the preparation, core reactions, and synthetic utility of this compound, complete with experimental protocols and quantitative data to support laboratory applications.

Preparation and Properties of this compound

This compound is a colorless liquid or crystalline solid with a melting point of -2.5°C. As a pure substance, it is notoriously unstable, decomposing explosively above 20°C into a red-orange polymer.[1] Consequently, it is almost exclusively prepared and handled as a dilute solution in an inert organic solvent, where it can be stable for days, particularly when stored cold and in the dark.[1]

The primary method for its preparation is the oxidation of a metal thiocyanate, a process first successfully demonstrated by Söderbäck in 1919.[1] The most common laboratory-scale synthesis involves the reaction of lead(II) thiocyanate with bromine.

References

**A Theoretical Investigation into the Electronic Structure of Thiocyanogen ((SCN)₂) **

Abstract: Thiocyanogen, (SCN)₂, is a pseudohalogen with chemical properties intermediate between bromine and iodine.[1][2] Its inherent instability, particularly in pure form where it can decompose explosively above 20°C, necessitates the use of theoretical and computational methods for a detailed understanding of its molecular and electronic structure.[3] This guide provides a technical overview of the theoretical studies that have elucidated the geometry, vibrational properties, and electronic characteristics of this compound. It is intended for researchers and professionals in chemistry and drug development who are interested in the computational chemistry of pseudohalogens and their reaction mechanisms.

Introduction to this compound

This compound, with the chemical formula C₂N₂S₂, is a hexatomic molecule with the connectivity NCS-SCN.[1][2] As a member of the pseudohalogen family, it mimics the behavior of elemental halogens.[4] For instance, it undergoes addition reactions with alkenes and alkynes to form 1,2-bis(thiocyanato) compounds and acts as a weak electrophile.[1][3] In biological systems, enzymes like lactoperoxidase can oxidize thiocyanate ions (SCN⁻) to form this compound or hypothiocyanite, which possess antimicrobial properties.[1][2][3]

Due to its instability, experimental characterization is challenging. Computational quantum chemistry serves as a powerful tool to predict its properties, including geometry, bond energies, and vibrational spectra, providing insights that are difficult to obtain experimentally.

Theoretical Methodologies

The electronic structure of this compound has been investigated using various computational methods. These approaches solve the electronic Schrödinger equation to determine the molecule's energy and wavefunction, from which all other properties can be derived.[5] The accuracy of these calculations depends on the level of theory and the basis set used.

Key Experimental Protocols (Computational Models):

-

Ab Initio Methods: These methods are based on first principles without using empirical parameters.[5]

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is the interaction between individual electrons.

-

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to go beyond the HF approximation by including electron correlation effects.[6] It often yields more accurate results for geometries and energies.[7]

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. Its computational efficiency and accuracy make it a popular choice. The B3LYP functional is a common hybrid functional used in such studies.[7][8]

-

-

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation. Larger basis sets, such as the correlation-consistent aug-cc-pVQZ, provide more flexibility to describe the spatial distribution of electrons and yield more accurate results, though at a higher computational cost.[8]

-

Geometry Optimization and Vibrational Frequencies: Theoretical studies typically involve geometry optimization, where the algorithm finds the lowest energy arrangement of atoms. Subsequently, vibrational frequency calculations are performed at this optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[9] These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.[10]

Molecular Geometry and Electronic Structure

Theoretical calculations have established that this compound possesses a disulfide-like structure (NCS-SCN) with C₂ point group symmetry.[1][7] This structure is characterized by a dihedral angle between the two SCN groups, similar to hydrogen peroxide.

**Table 1: Calculated Geometrical Parameters of this compound ((SCN)₂) **

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Dihedral Angle (C-S-S-C) | Ab initio | 87.8° | [7] |

| S-S Bond Length | DFT (unspecified) | Overestimated vs. MP2 | [7] |

| S-S Bond Length | MP2 (unspecified) | Shorter than DFT value | [7] |

| C-S Bond Length | M06-2X/aug-cc-pVQZ | ~1.65 Å (estimated) | [8] |

| C-N Bond Length | M06-2X/aug-cc-pVQZ | ~1.15 Å (estimated) | [8] |

Studies comparing different computational methods have found that DFT can overestimate the S-S bond distance compared to the more accurate MP2 method.[7] The inclusion of electron correlation is crucial for accurately describing the geometry and bonding in this system.

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting spectroscopic data. Theoretical studies have successfully assigned the normal modes of vibration for this compound.[10]

**Table 2: Theoretical Vibrational Mode Assignments for this compound ((SCN)₂) **

| Type of Motion | Description |

| C≡N Stretch | Symmetric and asymmetric stretching of the cyanide triple bonds. |

| C–S Stretch | Symmetric and asymmetric stretching of the carbon-sulfur single bonds. |

| S–S Stretch | Stretching of the central sulfur-sulfur bond. |

| S–C≡N Bend | In-plane and out-of-plane bending of the thiocyanate groups. |

| C–S–S Bend | Bending motion involving the central sulfur atoms and the carbon atoms. |

| C–S–S–C Torsion | Twisting motion around the central S-S bond, related to the dihedral angle. |

Source: A theoretical examination using Gaussian03 successfully assigned all normal modes to these six types of motion.[10]

The calculated frequencies show that upon formation of the radical anion, (SCN)₂⁻, the S-S and C≡N bonds are substantially weakened compared to the neutral this compound molecule.[10]

Reactivity and Signaling Pathways

This compound's chemistry is dominated by its role as an electrophile.[1] A key pathway involving this compound is the oxidation of the thiocyanate anion (SCN⁻). This process is relevant in both synthetic chemistry and biological systems.

The electrochemical oxidation of SCN⁻ proceeds via a one-electron transfer to form a thiocyanate radical (•SCN). These radicals then rapidly dimerize to form stable this compound, (SCN)₂.[8][11]

In aqueous solutions, this compound can undergo hydrolysis.[1] The reaction with water produces thiocyanic acid (HSCN) and hypothiocyanous acid (HOSCN).[4]

Conclusion

Theoretical studies have been indispensable in characterizing the electronic and molecular structure of the unstable this compound molecule. Computational methods like MP2 and DFT, coupled with appropriate basis sets, have provided a consistent picture of its C₂ symmetric, disulfide-like geometry. Furthermore, these calculations have enabled the detailed assignment of its vibrational spectra and offered insights into its formation through the oxidation and dimerization of thiocyanate radicals. This theoretical framework is crucial for understanding the reactivity of this compound and its role in chemical and biological processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound (SCN)₂|Research Chemical|RUO [benchchem.com]

- 4. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gaussian.com [gaussian.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Situ Generation of Thiocyanogen for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic thiocyanates are versatile intermediates in synthetic organic chemistry, serving as precursors for a wide array of sulfur-containing compounds and finding applications in medicinal chemistry, materials science, and agriculture.[1][2] The thiocyanate moiety (-SCN) can be readily transformed into other functional groups such as thiols, sulfides, and thiocarbamates.[2] Direct thiocyanation of organic molecules is a primary method for introducing this functional group. However, the direct use of thiocyanogen ((SCN)₂) is often hampered by its instability. Consequently, the in situ generation of this compound from stable precursors has emerged as a safer and more efficient strategy for the synthesis of organic thiocyanates.[3][4]

This document provides detailed application notes and protocols for the in situ generation of this compound and its application in the thiocyanation of various organic substrates. We will cover three main approaches: electrochemical synthesis, photochemical methods, and chemical oxidation.

Electrochemical In Situ Generation of this compound

Electrochemical methods offer a green and efficient alternative for the generation of this compound, avoiding the need for chemical oxidants.[1] The process typically involves the anodic oxidation of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), to generate the this compound radical (SCN•), which then dimerizes to form this compound ((SCN)₂).[1][5] This reactive intermediate can then engage in electrophilic or radical-mediated thiocyanation of a variety of organic substrates.

General Mechanism

The electrochemical generation of this compound and subsequent thiocyanation of an aromatic substrate can be summarized by the following logical relationship:

Applications and Substrate Scope

Electrochemical thiocyanation has been successfully applied to a wide range of substrates, including electron-rich arenes, heterocycles, and olefins. The following table summarizes representative examples with their corresponding yields.

| Substrate | Product | Conditions | Yield (%) | Reference |

| Aniline | 4-Thiocyanatoaniline | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 98 | [2] |

| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 95 | [2] |

| Indole | 3-Thiocyanatoindole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 92 | [6] |

| Pyrrole | 2-Thiocyanatopyrrole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 85 | [6] |

| Anisole | 4-Thiocyanatoanisole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 88 | [2] |

| Imidazo[1,2-a]pyridine | 3-Thiocyanatoimidazo[1,2-a]pyridine | Pt anode/cathode, constant current (15 mA), CH₃CN, rt, 3 h | 82 | [6] |

Experimental Protocol: Electrochemical Thiocyanation of Indole

This protocol describes the electrochemical synthesis of 3-thiocyanatoindole in an undivided cell using platinum electrodes.

Materials:

-

Indole

-

Ammonium thiocyanate (NH₄SCN)

-

Acetonitrile (CH₃CN), anhydrous

-

Platinum foil electrodes

-

DC power supply

-

Electrolysis cell (undivided)

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean and dry undivided electrolysis cell equipped with a magnetic stir bar, dissolve indole (0.5 mmol) and ammonium thiocyanate (1.5 mmol) in anhydrous acetonitrile (10 mL).

-

Place two platinum foil electrodes (e.g., 1 cm x 1 cm) into the solution, ensuring they are parallel and do not touch.

-

Connect the electrodes to a DC power supply.

-

Stir the solution at room temperature and apply a constant current of 18 mA.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 3 hours), turn off the power supply.

-

Remove the electrodes from the solution.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford 3-thiocyanatoindole.

Photochemical In Situ Generation of this compound

Visible-light-promoted thiocyanation has emerged as a powerful and environmentally benign method for C-S bond formation.[7] These reactions can often be performed under mild, metal-free conditions, utilizing air as a green oxidant.[4][8] The mechanism typically involves the excitation of a photosensitizer, which then promotes the oxidation of the thiocyanate ion to the this compound radical.

General Mechanism

The photochemical generation of this compound can proceed through a photosensitized pathway as illustrated below.

References

- 1. DDQ-promoted thiocyanation of aromatic and heteroaromatic compounds [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 6. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 7. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-light-promoted thiocyanation of sp2 C–H bonds over heterogeneous graphitic carbon nitrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Electrophilic Addition of Thiocyanogen to Alkenes and Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanogen, (SCN)₂, is a pseudohalogen with reactivity intermediate between bromine and iodine.[1] Its electrophilic addition to carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis, providing a direct route to vicinal dithiocyanates and vinyl thiocyanates. These products are valuable intermediates, serving as precursors for a wide range of sulfur-containing compounds, including thioethers, thiocarbamates, and various heterocycles.[2][3] Organic thiocyanates are prevalent in numerous bioactive molecules, natural products, and pharmaceuticals, exhibiting notable antibacterial, anticancer, and antiparasitic activities.[4][5] This document provides a detailed overview of the reaction mechanisms, applications, and experimental protocols for the electrophilic addition of this compound to alkenes and alkynes.